REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][C:7]#[N:8].[CH3:9][C:10](O)([CH3:14])[CH2:11][CH2:12][OH:13]>>[CH3:6][C:7]1[O:13][CH2:12][CH2:11][C:10]([CH3:14])([CH3:9])[N:8]=1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
CC(CCO)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice (300 ml)
|
Type
|
WASH
|
Details
|
washed with ether (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×150 ml)
|
Type
|
WASH
|
Details
|
washed with saturated NaCl (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OCCC(N1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 91.4% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |